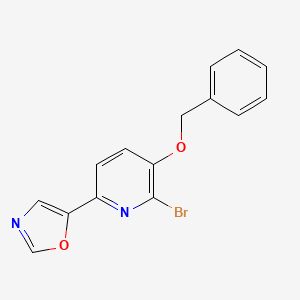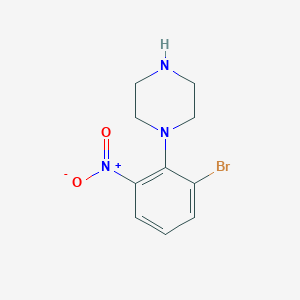
1-(2-Bromo-6-nitrofenil)piperazina
Descripción general
Descripción
1-(2-Bromo-6-nitrophenyl)piperazine is a useful research compound. Its molecular formula is C10H12BrN3O2 and its molecular weight is 286.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Bromo-6-nitrophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Bromo-6-nitrophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Farmacología
1-(2-Bromo-6-nitrofenil)piperazina: se utiliza en la investigación farmacológica como precursor para la síntesis de posibles agentes terapéuticos. Su motivo estructural se encuentra en compuestos que exhiben una gama de actividades biológicas, incluidos efectos ansiolíticos, antivirales y antidepresivos . Los grupos bromo y nitro presentes en el compuesto lo convierten en un intermedio versátil para modificaciones que conducen a nuevos candidatos a fármacos.
Bioquímica
En bioquímica, este compuesto sirve como un bloque de construcción para el desarrollo de sondas bioquímicas. Estas sondas se pueden usar para estudiar interacciones de proteínas y actividades enzimáticas dentro de las células. El grupo nitrofenilo, en particular, puede ser una parte útil para diseñar sustratos que experimentan cambios colorimétricos tras la acción enzimática, lo que ayuda a la visualización de procesos bioquímicos .
Ciencia de Materiales
This compound: tiene aplicaciones potenciales en la ciencia de los materiales, particularmente en la creación de polímeros novedosos. El anillo de piperazina puede actuar como un enlace o un agente de entrecruzamiento en las cadenas de polímeros, impartiendo flexibilidad y mejorando las propiedades mecánicas del material. La presencia de grupos reactivos bromo y nitro permite una mayor funcionalización de la estructura del polímero .
Química Analítica
En química analítica, este compuesto se utiliza como un estándar de referencia para la calibración y las pruebas en el análisis farmacéutico. Su estructura y propiedades bien definidas lo hacen adecuado para su uso en cromatografía líquida de alta resolución (HPLC) y otras técnicas analíticas para garantizar la precisión y confiabilidad de los resultados analíticos .
Síntesis Orgánica
El compuesto es un reactivo valioso en la síntesis orgánica, particularmente en la construcción de arquitecturas moleculares complejas. Puede sufrir diversas reacciones orgánicas, como sustitución nucleofílica y reacciones de acoplamiento, para introducir el andamiaje de piperazina en moléculas más grandes. Esto es crucial para la síntesis de muchos productos farmacéuticos y productos químicos finos .
Ciencia Ambiental
Si bien las aplicaciones directas en la ciencia ambiental no están ampliamente documentadas, compuestos como This compound podrían utilizarse en la síntesis de sensores ambientales o en el estudio de las vías de degradación de contaminantes. La reactividad de los grupos bromo y nitro podría explotarse para crear sensores que detectan contaminantes ambientales específicos .
Propiedades
IUPAC Name |
1-(2-bromo-6-nitrophenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O2/c11-8-2-1-3-9(14(15)16)10(8)13-6-4-12-5-7-13/h1-3,12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQPSFVHBLMPLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=C2Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


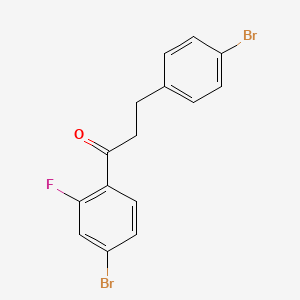

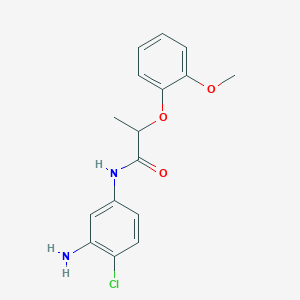
![N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropylaniline](/img/structure/B1532413.png)

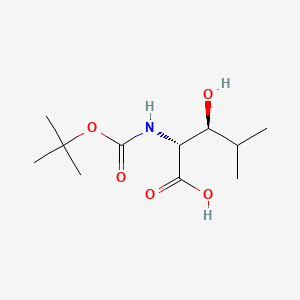
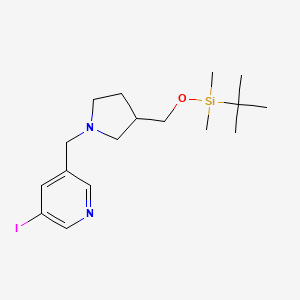

![5-Bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532420.png)
![5-Bromo-2-ethyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1532422.png)

